REACTION_CXSMILES
|
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]1C(C(CBr)=O)=[CH:12][CH:11]=[C:10]([Cl:18])[CH:9]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:25]([CH2:28][O:29]C)[O:26][CH3:27]>>[Cl:18][C:10]1[CH:11]=[CH:12][C:27]([O:26][CH2:25][C:28]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:29])=[CH:8][CH:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.43 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.428 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)Cl
|
Name
|
|
Quantity
|
0.725 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 40.5 g
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
The ether layer is washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether solution is evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a dark oil which
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(=O)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |